1-(Bromomethyl)naphthalene
Overview
Description
1-(Bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉Br. It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its reactivity and structural properties .
Mechanism of Action
Target of Action
It is known to be used as an intermediate in organic synthesis and pharmaceuticals . The specific targets would depend on the final compound that is synthesized using 1-(Bromomethyl)naphthalene.
Mode of Action
The mode of action of this compound is primarily through its reactivity as a brominated compound. The bromine atom in the compound can be replaced through various reactions, allowing it to form a wide range of products. This makes it a versatile intermediate in organic synthesis .
Pharmacokinetics
As a brominated compound, it is likely to have low water solubility . This could affect its absorption and distribution in biological systems. More research would be needed to determine its specific ADME properties.
Biochemical Analysis
Biochemical Properties
1-(Bromomethyl)naphthalene plays a significant role in biochemical reactions, primarily due to its reactivity at the benzylic position. It interacts with various enzymes and proteins, facilitating substitution reactions. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of new compounds. The bromomethyl group in this compound is particularly reactive, making it a useful intermediate in the synthesis of more complex molecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound can modify the activity of certain signaling proteins, leading to changes in downstream signaling pathways. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. The bromomethyl group can form covalent bonds with nucleophilic residues in enzymes, resulting in enzyme inhibition. Additionally, this compound can induce changes in gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including cytotoxicity and tissue damage. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its metabolism. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene can be synthesized through the bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under light-induced conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{CH}3 + \text{NBS} \rightarrow \text{C}{10}\text{H}_{7}\text{CH}_2\text{Br} + \text{Succinimide} ] This method is efficient and commonly used in laboratory settings .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and controlled bromine addition can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as cyanide to form nitriles.
Grignard Reactions: It can form Grignard reagents, which are useful intermediates in organic synthesis.
Organolithium Reactions: It can react with lithium to form organolithium compounds, which are valuable in further synthetic transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Grignard Reagent Formation: Magnesium (Mg) in dry ether.
Lithiation: n-Butyllithium (n-BuLi) in hexane.
Major Products:
Nitriles: Formed from nucleophilic substitution.
Alcohols and Ketones: Formed from Grignard reagents upon reaction with carbonyl compounds.
Organolithium Compounds: Used in further synthetic applications.
Scientific Research Applications
1-(Bromomethyl)naphthalene is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials
Comparison with Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the methyl group, making it less reactive in certain substitution reactions.
2-(Bromomethyl)naphthalene: The bromomethyl group is attached to the second carbon, leading to different reactivity and applications
Uniqueness: 1-(Bromomethyl)naphthalene is unique due to the position of the bromomethyl group, which imparts specific reactivity patterns that are advantageous in synthetic applications. Its ability to form Grignard reagents and organolithium compounds makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJGKPNCYQZFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185511 | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3163-27-7 | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromomethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-(bromomethyl)naphthalene in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its primary function lies in its ability to act as an alkylating agent, enabling the introduction of a naphthylmethyl group into a variety of molecules. [, ]
- Asymmetric Synthesis of α-Amino Acids: this compound is employed in the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives. This reaction utilizes chiral phase transfer catalysts derived from cinchona alkaloids to control the stereochemistry of the product. []
- Synthesis of Heterocyclic Compounds: The compound reacts with nucleophilic nitrogen atoms in heterocyclic systems like benzimidazole to yield N-substituted derivatives. These derivatives often possess interesting biological activities. []
Q2: The articles mention this compound is used in reactions with glycine Schiff bases and benzimidazole. Can you elaborate on the reaction mechanism in these cases?
A2:
- Reaction with Glycine Schiff Bases: this compound undergoes nucleophilic substitution (SN2) with the carbanion formed by deprotonation of the glycine Schiff base. The chiral phase transfer catalyst influences the stereochemical outcome of the reaction, leading to enantioselective alkylation. []
- Reaction with Benzimidazole: In this case, the nucleophilic nitrogen atom of benzimidazole attacks the electrophilic carbon atom of the bromomethyl group in this compound, leading to the formation of an N-substituted benzimidazole derivative via an SN2 mechanism. []
Q3: Have there been any studies on the photochemical behavior of this compound?
A3: Yes, research has investigated the photodissociation dynamics of this compound. Upon UV excitation, the molecule can undergo homolytic cleavage of the carbon-bromine bond, resulting in the formation of a 1-naphthylmethyl radical and a bromine atom. This process occurs through a combination of direct dissociation from an excited singlet state and intersystem crossing to a triplet state followed by dissociation. []
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